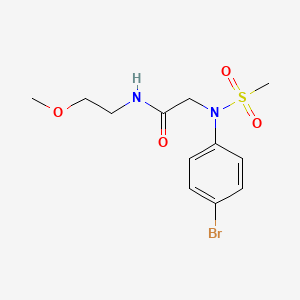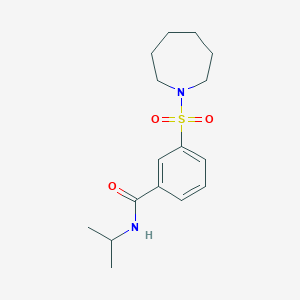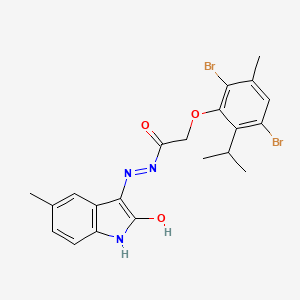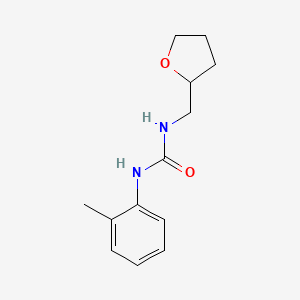
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 exerts its pharmacological effects by inhibiting the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 disrupts signaling pathways that are involved in the regulation of cell proliferation, survival, and angiogenesis, ultimately leading to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce tumor angiogenesis. It has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of using N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. Another area of interest is the exploration of the potential therapeutic applications of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 in other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006's pharmacological effects, which could lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 involves a multi-step process, starting with the reaction between 4-bromophenylhydrazine and ethyl 2-bromoacetate to form 4-bromo-2-(ethoxycarbonyl)phenylhydrazine. This intermediate is then reacted with 2-methoxyethylamine and methylsulfonyl chloride to yield N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006.
Applications De Recherche Scientifique
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and psoriasis. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in the regulation of cell proliferation, survival, and angiogenesis.
Propriétés
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S/c1-19-8-7-14-12(16)9-15(20(2,17)18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRREFPFEABSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[1,3-phenylenebis(methylene)]bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B4958372.png)

![5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4958399.png)
![methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4958416.png)
![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)


![1-(4-chlorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958440.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4958445.png)
![3-chloro-4-ethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4958455.png)
![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4958463.png)

![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)
![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)